Cas no 59770-97-7 (1-(1-bromoethyl)-4-ethylbenzene)

1-(1-Bromoethyl)-4-ethylbenzene is an organobromine compound featuring a brominated ethyl group attached to a para-substituted ethylbenzene core. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings, where it serves as an electrophilic alkylating agent. The presence of both bromine and ethyl groups enhances its reactivity in selective functionalization processes. Its stability under standard storage conditions and well-defined reactivity profile contribute to its utility in pharmaceutical and agrochemical research. The compound is typically handled under inert conditions to prevent degradation, ensuring consistent performance in synthetic applications.
1-(1-bromoethyl)-4-ethylbenzene structure
59770-97-7 structure
Product Name:1-(1-bromoethyl)-4-ethylbenzene
CAS No:59770-97-7
MF:C10H13Br
MW:213.114222288132
CID:6187697
PubChem ID:19828199
Update Time:2025-06-14

1-(1-bromoethyl)-4-ethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-bromoethyl)-4-ethylbenzene
    • AKOS009308246
    • DTXSID401304465
    • EN300-1260725
    • 59770-97-7
    • SCHEMBL954494
    • Inchi: 1S/C10H13Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3H2,1-2H3
    • InChI Key: BJLUKSIUZZJFHF-UHFFFAOYSA-N
    • SMILES: BrC(C)C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 212.02006g/mol
  • Monoisotopic Mass: 212.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

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Additional information on 1-(1-bromoethyl)-4-ethylbenzene

Recent Advances in the Study of 1-(1-bromoethyl)-4-ethylbenzene (CAS: 59770-97-7) in Chemical and Biomedical Research

The compound 1-(1-bromoethyl)-4-ethylbenzene (CAS: 59770-97-7) has recently garnered significant attention in the field of chemical and biomedical research due to its versatile applications in organic synthesis and potential therapeutic uses. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, chemical properties, and emerging biological activities. The information presented here is based on peer-reviewed studies published within the last two years, ensuring the relevance and accuracy of the data.

Recent studies have highlighted the role of 1-(1-bromoethyl)-4-ethylbenzene as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the bromoethyl and ethylbenzene moieties, make it a valuable building block for constructing more elaborate chemical architectures. Researchers have optimized synthetic routes to improve the yield and purity of this compound, with some reports achieving efficiencies exceeding 85% under mild reaction conditions.

In the biomedical domain, preliminary investigations into the biological activities of 1-(1-bromoethyl)-4-ethylbenzene have revealed promising results. In vitro studies demonstrate its potential as an inhibitor of certain enzymatic pathways involved in inflammatory processes. One notable study published in the Journal of Medicinal Chemistry (2023) reported that derivatives of this compound exhibited selective COX-2 inhibition with minimal effects on COX-1, suggesting a possible application in developing safer anti-inflammatory drugs. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.

The mechanism of action of 1-(1-bromoethyl)-4-ethylbenzene at the molecular level has been explored through computational modeling and X-ray crystallography studies. These investigations have provided insights into how the compound interacts with biological targets, particularly its ability to form halogen bonds through the bromine atom. Such interactions are being exploited in drug design to enhance binding affinity and selectivity. Additionally, the compound's stability under physiological conditions has been evaluated, with results indicating reasonable metabolic stability in liver microsome assays.

From a safety perspective, recent toxicological assessments of 1-(1-bromoethyl)-4-ethylbenzene have been conducted to evaluate its potential risks in industrial and laboratory settings. While the compound shows moderate acute toxicity in standard assays, proper handling procedures and personal protective equipment are recommended when working with this chemical. Environmental fate studies suggest that the compound undergoes relatively rapid degradation in aqueous systems, reducing concerns about bioaccumulation.

Looking forward, researchers are exploring novel applications of 1-(1-bromoethyl)-4-ethylbenzene in materials science, particularly in the development of liquid crystals and organic electronic materials. Its rigid aromatic core and functional groups make it an attractive candidate for these applications. Several research groups have reported the successful incorporation of this compound into polymeric materials with enhanced thermal and optical properties.

In conclusion, 1-(1-bromoethyl)-4-ethylbenzene (CAS: 59770-97-7) continues to be a compound of significant interest across multiple scientific disciplines. Its dual role as a synthetic intermediate and a potential bioactive molecule positions it as a valuable target for ongoing research. Future studies should focus on expanding its biomedical applications while addressing remaining challenges in synthesis scalability and safety profile optimization.

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